

A Technical Guide to Fmoc-Glu(biotinyl-PEG)-OH: Synthesis, Procurement, and Application

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Compound of Interest

Compound Name: *Fmoc-Glu(biotinyl-PEG)-OH*

Cat. No.: *B1429317*

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For researchers, scientists, and drug development professionals, **Fmoc-Glu(biotinyl-PEG)-OH** is a key reagent for the incorporation of a biotin label onto peptides and other biomolecules. Its polyethylene glycol (PEG) linker enhances solubility and reduces steric hindrance, making it a versatile tool for a range of applications, from affinity purification to the development of targeted therapeutics. This in-depth guide provides comprehensive supplier and purchasing information, detailed experimental protocols, and visualizations of common workflows.

Physicochemical Properties and Supplier Information

Fmoc-Glu(biotinyl-PEG)-OH is a glutamic acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group for use in standard solid-phase peptide synthesis (SPPS), a biotin moiety for affinity applications, and a PEG spacer to improve solubility and accessibility.

Key Physicochemical Data:

Property	Value
CAS Number	817169-73-6
Molecular Formula	C ₄₀ H ₅₅ N ₅ O ₁₀ S
Molecular Weight	~797.96 g/mol
Appearance	White to off-white powder
Solubility	Soluble in dimethylformamide (DMF) and other common SPPS solvents
Storage	Typically stored at -20°C to 2-8°C, desiccated and protected from light

Major Suppliers and Purchasing Information:

The following table summarizes the offerings for **Fmoc-Glu(biotinyl-PEG)-OH** from several prominent chemical suppliers. Purity levels and available quantities may vary, so it is recommended to consult the supplier's certificate of analysis for lot-specific data.

Supplier	Product Number(s)	Purity	Available Quantities
AAT Bioquest	5026, 5027	Information not specified	100 mg, 1 g[1][2]
BroadPharm	BP-29714	Information not specified	100 mg, 250 mg, 500 mg, 1 g[3]
Sigma-Aldrich (Novabiochem®)	8.52102	≥97% (TLC), ≥95.0% (HPLC)[4]	Inquire for availability
MedChemExpress	HY-W141944	Information not specified	Inquire for availability[5]
ChemicalBook	CB7244906	Varies by supplier	Varies by supplier
BOC Sciences	Information not specified	≥99.5% (Chiral purity)	Inquire for availability[6]
Chem-Impex International, Inc.	16937	≥97% (HPLC) or 99.5% (Chiral HPLC)	100 mg, 250 mg, 1 g, 5 g[6]
Aladdin Scientific	Information not specified	95%	50 mg, 250 mg, 1 g[6]

Experimental Protocols

The primary application of **Fmoc-Glu(biotinyl-PEG)-OH** is its incorporation into a peptide sequence during Fmoc-based solid-phase peptide synthesis (SPPS). Below are detailed protocols for this process and a subsequent application in a pull-down assay.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Biotinylated Peptide

This protocol outlines the manual synthesis of a biotinylated peptide on a resin support.

Materials:

- Fmoc-Rink Amide resin

- Fmoc-protected amino acids
- **Fmoc-Glu(biotinyl-PEG)-OH**
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine solution (20% in DMF)
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine)
- Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)
- Cold diethyl ether
- Acetonitrile (ACN)
- Water (HPLC grade)

Procedure:

- Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 1-2 hours.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine solution to the resin and agitate for 5-10 minutes.
 - Drain and repeat the piperidine treatment for another 5-10 minutes.
 - Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove residual piperidine.
- Amino Acid Coupling:

- In a separate tube, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.
- Add DIPEA (6-10 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
- To monitor coupling completion, perform a ninhydrin test. If the test is positive (blue beads), repeat the coupling step.
- Wash the resin with DMF (5-7 times) and DCM (3 times).
- Incorporation of **Fmoc-Glu(biotinyl-PEG)-OH**: Follow the same coupling procedure as in step 3, using **Fmoc-Glu(biotinyl-PEG)-OH** as the amino acid to be coupled.
- Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
- Final Fmoc Deprotection: After the final amino acid coupling, perform a final deprotection step (step 2) to remove the Fmoc group from the N-terminus.
- Cleavage and Deprotection:
 - Wash the resin with DCM and dry under vacuum.
 - Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
 - Dry the peptide pellet under vacuum.
- Purification:
 - Dissolve the crude peptide in a minimal amount of ACN/water.

- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilize the pure fractions to obtain the final biotinylated peptide.

Protocol 2: Biotinylated Peptide Pull-Down Assay

This protocol describes the use of a synthesized biotinylated peptide to identify interacting proteins from a cell lysate.

Materials:

- Synthesized biotinylated peptide
- Streptavidin-coated magnetic beads
- Cell lysate
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., SDS-PAGE sample buffer)
- SDS-PAGE gels
- Coomassie blue stain or antibodies for Western blotting

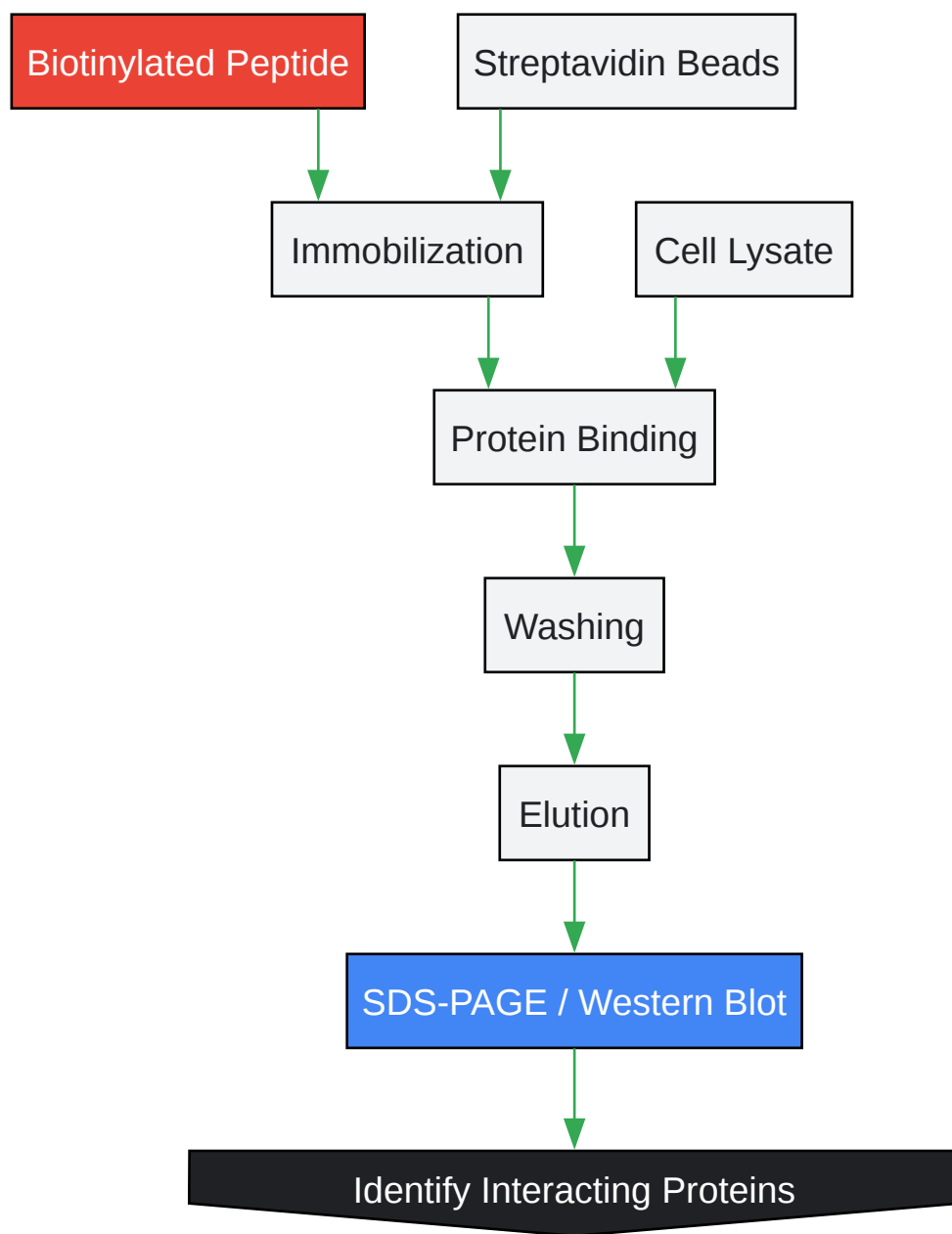
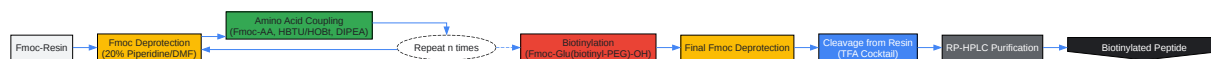
Procedure:

- Bead Preparation:
 - Resuspend the streptavidin-coated magnetic beads in lysis buffer.
 - Wash the beads three times with lysis buffer, using a magnetic stand to separate the beads from the supernatant.
- Peptide Immobilization:

- Incubate the washed beads with an excess of the biotinylated peptide in lysis buffer for 1-2 hours at 4°C with gentle rotation.
- Wash the beads three times with wash buffer to remove unbound peptide.
- Protein Binding:
 - Add the cell lysate to the peptide-coated beads.
 - Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for protein binding.
- Washing:
 - Wash the beads extensively (5-7 times) with wash buffer to remove non-specifically bound proteins.
- Elution:
 - Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.
- Analysis:
 - Separate the eluted proteins by SDS-PAGE.
 - Visualize the proteins by Coomassie blue staining or perform a Western blot to detect specific interacting proteins.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows involving **Fmoc-Glu(biotinyl-PEG)-OH**.



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